molecular formula C9H14Cl2N6O2 B1678935 Nimustine hydrochloride CAS No. 55661-38-6

Nimustine hydrochloride

Numéro de catalogue B1678935
Numéro CAS: 55661-38-6
Poids moléculaire: 309.15 g/mol
Clé InChI: KPMKNHGAPDCYLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nimustine, also known as ACNU, is a nitrosourea alkylating agent . It is used to treat malignant brain tumors and has proven to be rather effective . The hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity, alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death .


Molecular Structure Analysis

The molecular formula of Nimustine hydrochloride is C9H13ClN6O2 . Its molecular weight is 272.69 g/mol . The InChI key is KPMKNHGAPDCYLP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Nimustine is not a simple alkylating agent. It causes major groove-directed alkylation . Spectroscopic data suggest binding of nimustine with nitrogenous bases guanine (C6=O6) and thymine (C4=O4) in DNA major groove .


Physical And Chemical Properties Analysis

Nimustine hydrochloride is a white to light yellow crystalline solid . It has a melting point of 186°C . It is soluble in methanol . The pH value is between 3.0 and 4.5 (5g/l, 25℃) .

Applications De Recherche Scientifique

DNA Interaction and Mechanism of Action

Nimustine hydrochloride, a chloroethyl nitrosourea derivative, is primarily utilized in cancer therapy. Its action mechanism, however, is complex and involves interactions at the molecular level. Studies have shown that nimustine binds with the DNA major groove, particularly interacting with the nitrogenous bases guanine and thymine. This interaction leads to conformational changes in the DNA, shifting from the native B-conformation to a partial C-form, indicating a major groove-directed alkylation process. Such interactions are crucial for understanding the drug's efficacy and side effects, thereby aiding in the development of new therapeutics with improved outcomes and reduced side effects (Agarwal et al., 2014).

Crystal Structure Determination

The crystal structure of nimustine hydrochloride has been determined using X-ray powder diffraction and solid-state NMR spectroscopy. This discovery plays a significant role in understanding the physicochemical properties of the drug, which is crucial for the development of more effective and safer pharmaceutical formulations (Bekö et al., 2012).

Therapeutic Applications

Nimustine has been used in various therapeutic applications, particularly in treating malignancies like glioblastoma. For example, a case study involving convection-enhanced delivery of nimustine hydrochloride showed regression in recurrent glioblastoma infiltrating the brainstem. This case highlights the potential of nimustine in treating difficult-to-access and aggressive tumors (Saito et al., 2011).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of nimustine is essential for optimizing its therapeutic use. Research focusing on determining nimustine hydrochloride in biological samples, such as mouse brain homogenate, contributes to this understanding. Such studies are vital for pharmacokinetic modeling and understanding the drug's distribution and efficacy in the body (Qin, 2010).

Adverse Effects Prediction

A major side effect of nimustine therapy is myelosuppression, varying among patients. Machine learning approaches have been developed to predict these adverse effects, based on patient factors before treatment. This prediction model assists in individualized patient care, optimizing dosages and monitoring for potential side effects (Shibahara et al., 2018).

Safety And Hazards

Nimustine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

The use of charged-particle radiotherapy seems to be effective with acceptable adverse effects when used either alone or as a boost . High-quality randomized control trials should be conducted in the future . Moreover, systemic therapeutic options that can be paired with charged particles are necessary .

Propriétés

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMKNHGAPDCYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204185
Record name Nimustine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nimustine hydrochloride

CAS RN

55661-38-6, 52208-23-8
Record name Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55661-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimustine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimustine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimustine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimustine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nimustine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMUSTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nimustine hydrochloride
Reactant of Route 2
Reactant of Route 2
Nimustine hydrochloride
Reactant of Route 3
Nimustine hydrochloride
Reactant of Route 4
Reactant of Route 4
Nimustine hydrochloride
Reactant of Route 5
Reactant of Route 5
Nimustine hydrochloride
Reactant of Route 6
Reactant of Route 6
Nimustine hydrochloride

Citations

For This Compound
1,300
Citations
X Shao, R Saito, A Sato, S Okuno… - The Tohoku Journal of …, 2023 - jstage.jst.go.jp
… drugs with proven clinical efficacy, we performed a basic characterization study to explore the locally delivered characteristics of the water soluble nitrosourea nimustine hydrochloride (…
Number of citations: 5 www.jstage.jst.go.jp
K Kono, JA Takahashi, T Ueba, H Mori… - Journal of neuro …, 2002 - Springer
… Here, we examined the effects of CEP, alone and in combination with nimustine hydrochloride (ACNU), on the in vitro proliferation of malignant glioma cells. The cell lines used were …
Number of citations: 19 link.springer.com
M Mizumoto, T Yamamoto, E Ishikawa… - Journal of neuro …, 2016 - Springer
To evaluate the safety and efficacy of postoperative proton beam therapy (PBT) combined with nimustine hydrochloride (ACNU) or temozolomide (TMZ) for glioblastoma multiforme (…
Number of citations: 47 link.springer.com
R Saito, M Kanamori, Y Sonoda… - Neuro-Oncology …, 2020 - academic.oup.com
… We present the results of phase I trial of CED of nimustine hydrochloride (ACNU), designed to determine the maximum tolerable concentration of ACNU, for patients with recurrent …
Number of citations: 15 academic.oup.com
T Tatsuhara, F Tabuchi, M Yamane, T Hori - Journal of Chromatography B …, 1990 - Elsevier
A simple method for the determination of nimustine hydrochloride in blood and brain by high-performance liquid chromatography was developed. A pH 4.52 buffer was used in the …
Number of citations: 4 www.sciencedirect.com
N GOSEKI, M ENDO - The Tohoku journal of experimental medicine, 1990 - jstage.jst.go.jp
… Then in Experiment 2, we also confirmed the presence of the enhancing effect on nimustine hydrochloride (ACNU) in Met-deplet. TPN to SLC. The tumor proliferation was inhibited …
Number of citations: 28 www.jstage.jst.go.jp
T Watanabe, Y Katayama, A Yoshino, C Fukaya… - Journal of neuro …, 2005 - Springer
Previous investigators have reported encouraging results for malignant gliomas treated using a combination of human interferon beta (IFN-β) with nimustine hydrochloride (ACNU) and …
Number of citations: 31 link.springer.com
S Sugiyama, R Saito, T Nakamura… - Neurological …, 2012 - Taylor & Francis
… We previously showed the anti-tumor efficacy of nimustine hydrochloride (ACNU) delivered via CED against a rodent intracranial xenografted tumor model. Here, we developed a …
Number of citations: 18 www.tandfonline.com
SL Bekö, D Urmann, A Lakatos, C Glaubitz… - … Section C: Crystal …, 2012 - scripts.iucr.org
… nitrosourea derivatives, including the title nimustine hydrochloride [systematic name: 4-… Nimustine hydrochloride is currently marketed under the trade name Nidran (or ACNU, from …
Number of citations: 15 scripts.iucr.org
M Tanaka, S Shibui, K Nomura… - Japanese journal of …, 2001 - academic.oup.com
… Since 1985, we have adopted combination chemotherapy using nimustine hydrochloride (ACNU) and etoposide (VP-16). Etoposide is a cell cycle-specific agent that blocks tumor cell …
Number of citations: 10 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.